![molecular formula C23H21BrFN5O2 B2530964 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-40-5](/img/structure/B2530964.png)
9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. It features a complex structure with multiple substituents, including a 4-bromophenyl group and a 4-fluorobenzyl group. This compound is structurally related to other purine derivatives that have been studied for their biological activities, such as anticonvulsant properties.
Synthesis Analysis
While the specific synthesis of 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is not detailed in the provided papers, similar compounds have been synthesized and tested for their biological activities. For instance, paper discusses the synthesis of various substituted aryl and 6-alkylamino analogues of anticonvulsant purines, indicating that the synthesis of such compounds is feasible and can be tailored to produce derivatives with specific properties.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of substituents like bromo and fluoro groups can significantly influence the binding affinity and efficacy of these compounds in biological systems. The title compound's structure is likely to be rigid due to the presence of the tetrahydropyrimido[2,1-f]purine core, which could affect its interaction with biological targets.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including substitutions, additions, and eliminations, depending on the functional groups present. The bromo and fluoro substituents in the title compound may participate in halogen bonding, which can be a key factor in the compound's biological interactions and stability, as seen in paper where Br⋯O halogen bonds are mentioned.
Physical and Chemical Properties Analysis
The physical and chemical properties of the title compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of halogen substituents could affect its lipophilicity, which in turn could influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The intra- and intermolecular hydrogen bonding, as seen in paper , could also impact the compound's solubility and crystalline structure.
Wissenschaftliche Forschungsanwendungen
Multitarget Drugs for Neurodegenerative Diseases
Compounds similar to 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been studied as multitarget drugs for treating neurodegenerative diseases. For instance, tetrahydropyrazino[2,1-f]purinediones, which are structurally related, have been shown to act as dual-target adenosine receptor antagonists and monoamine oxidase inhibitors, beneficial for symptomatic and possibly disease-modifying treatment of neurodegenerative disorders (Brunschweiger et al., 2014), (Koch et al., 2013).
Novel Ligands for Neurodegenerative Diseases
N9-Benzyl-substituted derivatives based on a xanthine core, which are structurally related to the compound , have been developed as dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. These compounds are considered potential therapeutics for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Antiinflammatory Activity
Related structures like 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones have demonstrated antiinflammatory activity, highlighting their potential in chronic inflammation treatment. This activity is similar to that of naproxen, without the associated side effects, thus indicating a promising therapeutic profile (Kaminski et al., 1989).
Eigenschaften
IUPAC Name |
9-(4-bromophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrFN5O2/c1-14-11-28(18-9-5-16(24)6-10-18)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-3-7-17(25)8-4-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQVQMYSKWLQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


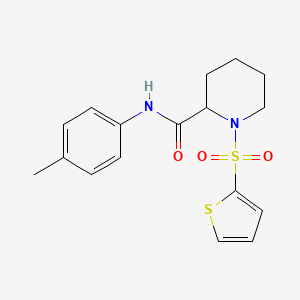
![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
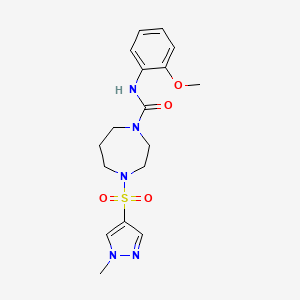
![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)
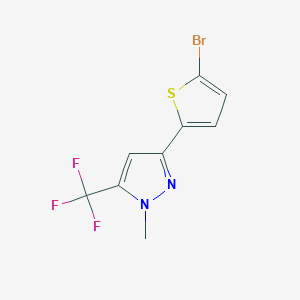
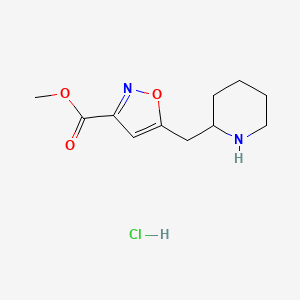
![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)
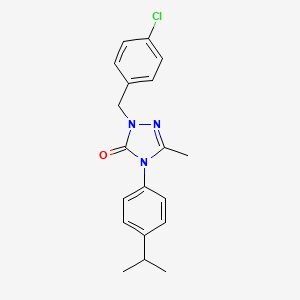
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)

